molecular formula C15H11NO2 B1625591 2-Phenyl-1H-indole-3-carboxylic acid CAS No. 59050-38-3

2-Phenyl-1H-indole-3-carboxylic acid

Cat. No. B1625591
CAS RN: 59050-38-3
M. Wt: 237.25 g/mol
InChI Key: HTNDATZONOWSFF-UHFFFAOYSA-N
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Description

2-Phenyl-1H-indole-3-carboxylic acid is an organic compound that belongs to the class of 2-phenylindoles . It is a biologically active metabolite which acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells .


Synthesis Analysis

In the presence of catalytic amounts of sulfamic acid, 2-phenyl indole and β-nitrostyrene were reacted in refluxing methanol to produce 3- (2-nitro-1-phenylethyl)-2-phenyl-1H-indole, which was then purified via flash chromatography on silica gel using EtOAc/hexanes (1:4) to give the desired product .


Molecular Structure Analysis

The molecular structure of 2-Phenyl-1H-indole-3-carboxylic acid is represented by the InChI code: 1S/C15H11NO2/c17-15(18)13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9,16H,(H,17,18). The molecular weight of the compound is 237.26 .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can be easily oxidized to indole-3-carboxylic acid . It can also condense with nitromethane in a Henry reaction to give 3-nitrovinyl indole .

Safety And Hazards

The compound should be handled with care to avoid skin and eye irritation. It may cause respiratory irritation if inhaled. It is harmful if swallowed or in contact with skin . Therefore, it is recommended to wear protective clothing, gloves, safety glasses and dust respirator while handling this compound .

Future Directions

The compound has potential applications in the field of plant growth regulation and weed control. It can be used to develop compounds with auxin-like properties . Moreover, the compound can be used in the synthesis of novel indole-3-carboxylic acid derivatives as auxin receptor protein TIR1 antagonists . This expands the range of auxin chemistry for the development of new auxin mimic herbicides .

properties

IUPAC Name

2-phenyl-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c17-15(18)13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNDATZONOWSFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10495408
Record name 2-Phenyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1H-indole-3-carboxylic acid

CAS RN

59050-38-3
Record name 2-Phenyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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